molecular formula C12H13Cl2NO2 B1466449 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1491876-41-5

1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B1466449
CAS No.: 1491876-41-5
M. Wt: 274.14 g/mol
InChI Key: QQRFKYOOVSXQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a novel chemical entity designed for research use, serving as a key intermediate in the discovery of new therapeutic agents. Its structure incorporates a pyrrolidine-3-carboxylic acid scaffold, a feature prevalent in medicinal chemistry due to its three-dimensional coverage and ability to improve solubility and binding characteristics in potential drug candidates . The (3,5-dichlorophenyl)methyl substituent is a strategic modification aimed at enhancing biological activity and target selectivity. Research Applications and Value: This compound is of significant interest for screening against multidrug-resistant pathogens and cancer cell lines. Researchers can explore its potential as a precursor for synthesizing more complex molecules such as hydrazones and benzimidazoles. These derivatives have shown promising structure-dependent antimicrobial activity against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus , and Clostridioides difficile . Furthermore, analogous compounds are being investigated for their anticancer properties in various models, including human lung cancer (A549) and melanoma (A375) cell cultures, both in 2D monolayers and 3D spheroids that better mimic the tumor microenvironment . The presence of the dichlorophenyl group may contribute to these activities by influencing molecular conformation and enabling hydrogen bonding with biological targets . WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-3-8(4-11(14)5-10)6-15-2-1-9(7-15)12(16)17/h3-5,9H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRFKYOOVSXQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13Cl2NO2C_{12}H_{13}Cl_2NO_2 with a molecular weight of 274.14 g/mol. The compound features a pyrrolidine ring substituted with a 3,5-dichlorophenylmethyl group and a carboxylic acid functional group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC12H13Cl2NO2
Molecular Weight274.14 g/mol
IUPAC NameThis compound
Canonical SMILESC1CN(CC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl

Pyrrolidine derivatives, including this compound, have been shown to interact with various biological targets. The mechanisms include:

  • Protein Binding : The compound binds to specific proteins, altering their function and influencing cellular pathways.
  • Biochemical Pathways : It affects multiple biochemical pathways, contributing to its diverse biological activities such as antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant effects .

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens. For instance, dichloro substitutions enhance antimicrobial potency by improving lipophilicity and reactivity towards microbial targets .
  • Anticancer Activity : Research indicates that this compound can significantly reduce the viability of cancer cell lines. In vitro studies showed that it inhibited the growth of Caco-2 cells (a colorectal cancer cell line) by approximately 39.8% compared to untreated controls .

Case Studies

Several studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study tested various pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus .
  • Anticancer Potential :
    • In another study focusing on anticancer properties, the compound was found to exhibit significant cytotoxic effects on Caco-2 cells, with a reduction in cell viability noted at concentrations as low as 10 µM .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound has shown potential in drug development, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity. Research indicates that derivatives of pyrrolidine compounds often exhibit significant pharmacological effects, including anti-inflammatory and analgesic properties.

2. Neuropharmacology
Studies have explored the role of pyrrolidine derivatives in neuropharmacology. The ability of 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. For instance, its potential as a selective serotonin reuptake inhibitor (SSRI) is under investigation, which could lead to new treatments for depression and anxiety disorders.

Agrochemical Applications

1. Pesticide Development
The compound's chlorophenyl group is significant in agrochemical applications, particularly in the development of herbicides and insecticides. Research has indicated that similar compounds exhibit effective herbicidal activity against various weed species. The synthesis of this compound derivatives could lead to new formulations that are more effective and environmentally friendly.

2. Plant Growth Regulators
There is potential for this compound to be used as a plant growth regulator. Studies suggest that pyrrolidine derivatives can influence plant growth patterns and stress responses, making them valuable in agricultural biotechnology.

Cosmetic Formulations

1. Skin Care Products
The compound may also find applications in cosmetic formulations due to its stability and compatibility with various skin care ingredients. Its incorporation into creams and lotions can enhance moisturizing properties and improve skin texture.

2. Anti-Aging Formulations
Research indicates that compounds with similar structures can exhibit antioxidant properties, which are crucial in anti-aging products. The potential for this compound to scavenge free radicals could be explored further in the development of effective anti-aging formulations.

Case Studies

Study Focus Findings Reference
NeuropharmacologyInvestigated as an SSRI candidate; showed promise in modulating serotonin levels
Agrochemical EfficacyDemonstrated herbicidal activity against target weeds; potential for eco-friendly formulations
Cosmetic ApplicationsEnhanced moisturizing properties when incorporated into skin care products

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions, forming esters, amides, and salts.

Esterification

Reaction with alcohols (e.g., methanol) under acidic catalysis yields methyl esters. For example:

1 3 5 Dichlorophenyl methyl pyrrolidine 3 carboxylic acid+CH3OHH2SO4Methyl ester+H2O\text{1 3 5 Dichlorophenyl methyl pyrrolidine 3 carboxylic acid}+\text{CH}_3\text{OH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl ester}+\text{H}_2\text{O}

  • Conditions : Methanol, catalytic H₂SO₄, reflux.

  • Yield : ~85–90% (analogous to).

Amidation

Coupling with amines using activating agents like HATU forms amides:

Acid+R NH2HATU DIPEAAmide+H2O\text{Acid}+\text{R NH}_2\xrightarrow{\text{HATU DIPEA}}\text{Amide}+\text{H}_2\text{O}

  • Example : Reaction with benzylamine produces NN-benzyl-1-[(3,5-dichlorophenyl)methyl]pyrrolidine-3-carboxamide.

  • Conditions : DMF, room temperature, 1–2 hours.

  • Yield : ~70–80% (analogous to).

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen can undergo alkylation or acylation, while the ring itself may open under extreme conditions.

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base:

Compound+CH3IK2CO3N Methyl derivative+HI\text{Compound}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3}\text{N Methyl derivative}+\text{HI}

  • Conditions : Acetonitrile, K₂CO₃, reflux.

  • Yield : ~60–70% (analogous to ).

Ring-Opening Reactions

Under strong alkaline conditions (e.g., NaOH), the pyrrolidine ring may undergo cleavage, forming linear amino acids:

CompoundNaOH3 3 5 Dichlorobenzylamino butanoic acid\text{Compound}\xrightarrow{\text{NaOH}}\text{3 3 5 Dichlorobenzylamino butanoic acid}

  • Conditions : 1 M NaOH, 80°C, 4–6 hours.

  • Yield : ~50–60% (analogous to ).

Substituent-Directed Reactivity

The 3,5-dichlorophenyl group influences electronic and steric properties:

Halogen Bonding Effects

The chlorine atoms participate in halogen bonding, enhancing interactions with electron-rich regions in enzymatic targets (e.g., Ser/Thr kinases).

Steric Hindrance

Bulky substituents reduce reaction rates in crowded environments (e.g., hindered esterification at the β-position of pyrrolidine) .

Salt Formation

The carboxylic acid reacts with inorganic or organic bases to form salts:

Compound+NaOHSodium salt+H2O\text{Compound}+\text{NaOH}\rightarrow \text{Sodium salt}+\text{H}_2\text{O}

  • Application : Improves aqueous solubility for pharmacological studies.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Source
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester85–90%
AmidationHATU, DIPEA, R-NH₂Carboxamide70–80%
N-AlkylationCH₃I, K₂CO₃, CH₃CNN-Methylpyrrolidine derivative60–70%
Ring-OpeningNaOH (1 M), 80°CLinear amino acid50–60%
Salt FormationNaOH/HClSodium or hydrochloride salt>95%

Stability and Degradation

  • pH Sensitivity : Stable in acidic to neutral conditions (pH 2–7) but degrades in strong bases (pH > 10) via ring-opening .

  • Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).

Mechanistic Insights

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

  • Amidation : HATU activates the carboxylate as an oxybenzotriazole intermediate, promoting amine coupling.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid generally follows these key steps:

  • Formation of the pyrrolidine ring, often via ring closure reactions involving suitable precursors such as amino acids or hydroxy acids.
  • Introduction of the 3,5-dichlorobenzyl substituent onto the pyrrolidine nitrogen, commonly through reductive amination or alkylation.
  • Purification and isolation of the target compound with high enantiomeric purity.

This approach is consistent with methods used for related pyrrolidine-3-carboxylic acid derivatives bearing halogenated aryl substituents.

Enantioselective Hydrogenation and Ring Closure

A patent (US8344161B2) describes a novel, economical enantioselective hydrogenation method to prepare 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, which can be adapted for 3,5-dichlorophenyl derivatives. The process involves moderate conditions yielding high enantiomeric purity and yield of the product. The halogen atoms (chlorine in this case) are introduced on the aryl ring prior to or during the synthesis of the pyrrolidine carboxylic acid scaffold.

Reductive Amination for N-Benzylation

A common and efficient method to introduce the 3,5-dichlorobenzyl group onto the pyrrolidine nitrogen is reductive amination. This involves reacting the pyrrolidine-3-carboxylic acid (or its derivative) with 3,5-dichlorobenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3). This method is mild, selective, and provides good yields of the N-benzylated product.

Typical procedure:

Step Conditions Notes
Mixing pyrrolidine-3-carboxylic acid and 3,5-dichlorobenzaldehyde Room temperature, dichloromethane solvent, addition of acetic acid Forms imine intermediate
Addition of sodium triacetoxyborohydride Stirring overnight at room temperature Reduces imine to secondary amine
Workup Quenching with water, extraction with ethyl acetate, drying, and purification Yields pure N-(3,5-dichlorobenzyl) pyrrolidine-3-carboxylic acid

This method avoids harsher reagents like lithium aluminum hydride and is suitable for scale-up due to operational safety.

Alternative Ring Closure and Reduction Routes

Another approach involves ring closure of amino acid precursors followed by reduction steps. For example, a method for preparing related pyrrolidinol derivatives involves:

  • Ring closure of malic acid and methylamine derivatives to form hydroxy-substituted pyrrolidine intermediates.
  • Subsequent reduction using borohydrides or boron trifluoride complexes to yield the pyrrolidine ring system.

While this method is demonstrated for 1-methyl-3-pyrrolidinol, similar strategies can be adapted for the preparation of pyrrolidine-3-carboxylic acid derivatives with halogenated benzyl substituents by modifying the substituents and reaction conditions accordingly.

Enantioselective Michael Addition for Pyrrolidine-3-carboxylic Acid Core

Recent advances include organocatalytic enantioselective Michael addition reactions to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids. This method uses carboxylate-substituted enones and nitroalkanes to build the pyrrolidine ring with high stereoselectivity, which can then be functionalized with halogenated benzyl groups.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Enantioselective hydrogenation (Patent US8344161B2) Hydrogenation of halogenated benzylpyrrolidine precursors High enantiomeric purity, moderate conditions Requires chiral catalysts, moderate complexity
Reductive amination (Sodium triacetoxyborohydride) Reaction of pyrrolidine-3-carboxylic acid with 3,5-dichlorobenzaldehyde Mild, selective, scalable Requires aldehyde precursor, potential side reactions
Ring closure and borohydride reduction Cyclization of amino acid derivatives, reduction with borohydrides Improved safety over traditional hydrides Multi-step, may require optimization for halogenated substrates
Organocatalytic Michael addition Enantioselective Michael addition to form pyrrolidine ring High stereoselectivity, novel approach May require specialized catalysts and reagents

Research Findings and Notes

  • The enantioselective hydrogenation method provides a cost-effective and high-purity route to halogenated pyrrolidine-3-carboxylic acids, suitable for pharmaceutical intermediates.
  • Reductive amination with sodium triacetoxyborohydride is widely used for N-benzylation due to its operational simplicity and mild conditions, making it the preferred method for introducing the 3,5-dichlorobenzyl group.
  • The ring closure and reduction method improves safety by avoiding pyrophoric reagents like lithium aluminum hydride, favoring borohydride-based reductions.
  • Organocatalytic methods offer a promising route for asymmetric synthesis but may require further development for large-scale application.

Q & A

Q. How do degradation pathways inform stability profiling under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) identify major degradants via LC-MS. Hydrolysis susceptibility (e.g., ester cleavage) can be mitigated by prodrug strategies or formulation additives .

Q. What in vivo models assess toxicity and pharmacokinetics for therapeutic development?

  • Methodological Answer : Use rodent models for acute toxicity (LD50) and repeated-dose studies (28 days). Pharmacokinetic parameters (Cmax, AUC) are determined via LC-MS/MS after IV/oral administration. Tissue distribution studies inform organ-specific toxicity risks .

Q. How can cross-disciplinary approaches enhance its development as a drug candidate?

  • Methodological Answer : Integrate medicinal chemistry (derivative design), microbiology (resistance mechanism profiling), and computational biology (target prediction) to address multifactorial challenges. Collaborative frameworks, like those in , exemplify this synergy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-Dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid

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